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Compound of Interest

Compound Name: 1-Pentadecanol-d31

Cat. No.: B1472713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for 1-Pentadecanol, its

deuterated analog 1-Pentadecanol-d31, and related long-chain alcohols, 1-Tetradecanol and

1-Hexadecanol. The information presented is intended to assist in the identification,

characterization, and analysis of these compounds in a research setting.

Summary of Spectral Data
The following tables summarize the key spectral data points for 1-Pentadecanol and its related

compounds. This data is essential for distinguishing between these long-chain alcohols using

common analytical techniques.

1H NMR Spectral Data (CDCl₃, ~400-500 MHz)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1-Pentadecanol ~3.64 Triplet 2H -CH₂-OH

~1.57 Quintet 2H -CH₂-CH₂-OH

~1.25 Broad Singlet 24H -(CH₂)₁₂-

~0.88 Triplet 3H -CH₃

1-Pentadecanol-

d31
~3.64 Singlet 1H -CD₂-OH

No other proton

signals expected
- - -

1-Tetradecanol ~3.64 Triplet 2H -CH₂-OH

~1.57 Quintet 2H -CH₂-CH₂-OH

~1.26 Broad Singlet 22H -(CH₂)₁₁-

~0.88 Triplet 3H -CH₃

1-Hexadecanol ~3.64 Triplet 2H -CH₂-OH

~1.57 Quintet 2H -CH₂-CH₂-OH

~1.25 Broad Singlet 26H -(CH₂)₁₃-

~0.88 Triplet 3H -CH₃

Note: Spectral data for 1-Pentadecanol-d31 is predicted based on the principles of NMR

spectroscopy, as experimental data is not readily available in public databases. The signal for

the hydroxyl proton (-OH) is often a broad singlet and its chemical shift can vary depending on

concentration and solvent.

13C NMR Spectral Data (CDCl₃, ~100-125 MHz)
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Compound Chemical Shift (δ) ppm Assignment

1-Pentadecanol ~63.1 -CH₂-OH

~32.8 -CH₂-CH₂-OH

~31.9 -(CH₂)n-

~29.7 -(CH₂)n-

~29.4 -(CH₂)n-

~25.8 -CH₂-CH₂-CH₂-OH

~22.7 -CH₂-CH₃

~14.1 -CH₃

1-Pentadecanol-d31

Signals expected to be

significantly broadened or

absent in proton-decoupled

13C NMR due to C-D coupling.

1-Tetradecanol ~63.1 -CH₂-OH

~32.8 -CH₂-CH₂-OH

~31.9 -(CH₂)n-

~29.7 -(CH₂)n-

~29.4 -(CH₂)n-

~25.7 -CH₂-CH₂-CH₂-OH

~22.7 -CH₂-CH₃

~14.1 -CH₃

1-Hexadecanol ~63.1 -CH₂-OH

~32.9 -CH₂-CH₂-OH

~31.9 -(CH₂)n-

~29.7 -(CH₂)n-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~29.4 -(CH₂)n-

~25.8 -CH₂-CH₂-CH₂-OH

~22.7 -CH₂-CH₃

~14.1 -CH₃

Note: The chemical shifts for the central methylene carbons in the long alkyl chains are very

similar and often overlap.

Infrared (IR) Spectral Data
Compound Wavenumber (cm⁻¹) Assignment

1-Pentadecanol ~3330 (broad) O-H stretch

~2920, ~2850 C-H stretch (aliphatic)

~1060 C-O stretch

1-Pentadecanol-d31 ~3330 (broad) O-H stretch

~2195, ~2070 (predicted) C-D stretch (aliphatic)

~1060 C-O stretch

1-Tetradecanol ~3330 (broad) O-H stretch

~2920, ~2850 C-H stretch (aliphatic)

~1060 C-O stretch

1-Hexadecanol ~3330 (broad) O-H stretch

~2920, ~2850 C-H stretch (aliphatic)

~1060 C-O stretch

Note: The C-D stretching vibrations in 1-Pentadecanol-d31 are predicted to occur at lower

wavenumbers compared to C-H stretches due to the heavier mass of deuterium.

Mass Spectrometry (MS) Data (Electron Ionization - EI)
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Compound Key m/z values Interpretation

1-Pentadecanol 228 (M⁺, very weak or absent) Molecular Ion

210 [M-H₂O]⁺

Fragments from α-cleavage

and cleavage along the alkyl

chain (e.g., 43, 57, 71)

1-Pentadecanol-d31 259 (M⁺, very weak or absent) Molecular Ion

239 [M-HDO]⁺

Fragments will be shifted by

the mass of deuterium atoms.

1-Tetradecanol 214 (M⁺, very weak or absent) Molecular Ion

196 [M-H₂O]⁺

Fragments from α-cleavage

and cleavage along the alkyl

chain.

1-Hexadecanol 242 (M⁺, very weak or absent) Molecular Ion

224 [M-H₂O]⁺

Fragments from α-cleavage

and cleavage along the alkyl

chain.

Note: In the mass spectra of long-chain alcohols, the molecular ion peak is often very weak or

absent due to facile fragmentation.

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectral

data. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of the alcohol for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: ~240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

Calibrate the chemical shift axis using the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid alcohol sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS) with Gas Chromatography (GC)
Inlet

Sample Preparation:

Prepare a dilute solution of the alcohol in a volatile organic solvent (e.g., dichloromethane,

hexane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

GC:

Injector Temperature: 250-280 °C.

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a

high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Ion Source Temperature: 230 °C.

Data Analysis:

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

Analyze the mass spectrum of the analyte peak, identifying the molecular ion (if present)

and key fragment ions.
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Signaling Pathway and Experimental Workflow
Visualization
Long-chain fatty alcohols like 1-Pentadecanol are involved in various biological processes,

including the biosynthesis of waxes. The following diagram illustrates the simplified biosynthetic

pathway for wax esters, where fatty acids are reduced to fatty alcohols, which are then

esterified.

Simplified Wax Ester Biosynthesis Pathway

Fatty Acyl-CoA

Fatty Aldehyde

Fatty Acyl-CoA Reductase

Fatty Alcohol
(e.g., 1-Pentadecanol)

Aldehyde Reductase

Wax Ester

Wax Synthase
(uses another Fatty Acyl-CoA)

Click to download full resolution via product page

Caption: A simplified diagram of the wax ester biosynthesis pathway.
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The following diagram illustrates a typical experimental workflow for the spectral analysis of a

long-chain alcohol.

Experimental Workflow for Spectral Analysis

Sample Preparation

Spectral Analysis

Data Interpretation
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To cite this document: BenchChem. [A Comparative Guide to the Spectral Data of 1-
Pentadecanol and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1472713#spectral-data-comparison-of-1-
pentadecanol-d31-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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